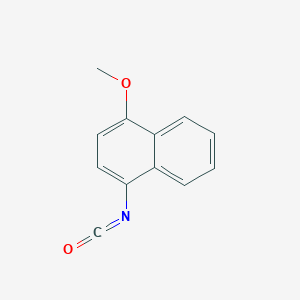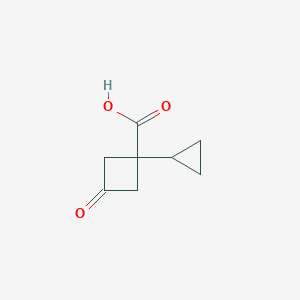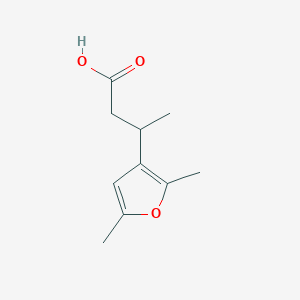
3-(2,5-Dimethylfuran-3-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,5-Dimethylfuran-3-yl)butanoic acid is an organic compound with the molecular formula C10H14O3 It is characterized by a furan ring substituted with two methyl groups at positions 2 and 5, and a butanoic acid moiety attached at position 3 of the furan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethylfuran-3-yl)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,5-dimethylfuran and butanoic acid derivatives.
Reaction Conditions: A common synthetic route involves the Friedel-Crafts acylation of 2,5-dimethylfuran with a suitable butanoic acid derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
3-(2,5-Dimethylfuran-3-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: 3-(2,5-Dimethylfuran-3-yl)butanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
科学的研究の応用
3-(2,5-Dimethylfuran-3-yl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2,5-Dimethylfuran-3-yl)butanoic acid depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the carboxylic acid group can form hydrogen bonds with biological macromolecules, while the furan ring can participate in π-π interactions with aromatic residues in proteins.
類似化合物との比較
Similar Compounds
2,5-Dimethylfuran-3-carboxylic acid: Similar structure but with a carboxylic acid group directly attached to the furan ring.
3-(2,5-Dimethylphenyl)butanoic acid: Similar structure but with a phenyl ring instead of a furan ring.
Uniqueness
3-(2,5-Dimethylfuran-3-yl)butanoic acid is unique due to the presence of both a furan ring and a butanoic acid moiety, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
特性
分子式 |
C10H14O3 |
|---|---|
分子量 |
182.22 g/mol |
IUPAC名 |
3-(2,5-dimethylfuran-3-yl)butanoic acid |
InChI |
InChI=1S/C10H14O3/c1-6(4-10(11)12)9-5-7(2)13-8(9)3/h5-6H,4H2,1-3H3,(H,11,12) |
InChIキー |
MIHSVELWZUNOIP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(O1)C)C(C)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B15322614.png)
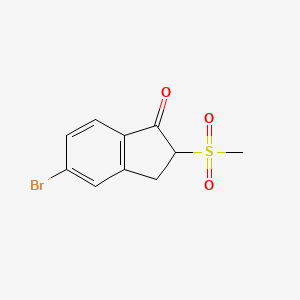
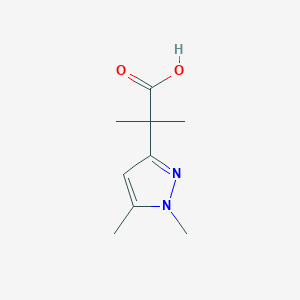
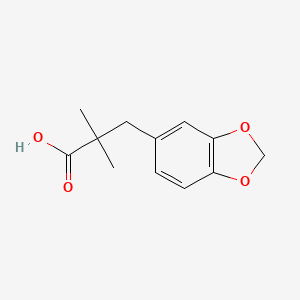


![1-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}sulfanyl)ethan-1-one](/img/structure/B15322638.png)
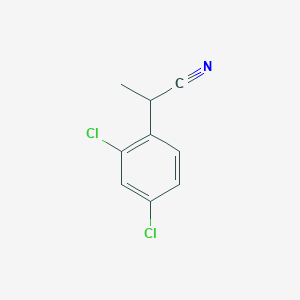
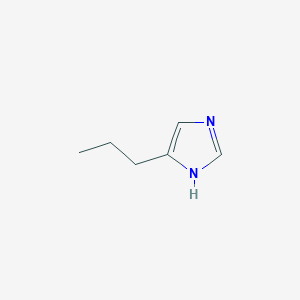
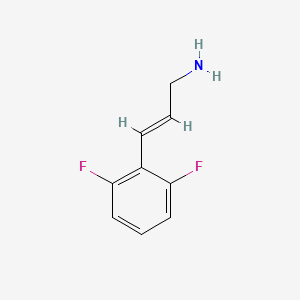
![2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}cyclopropane-1-carboxylic acid](/img/structure/B15322665.png)
